molecular formula C19H20F4N6S B10949852 1-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea

1-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea

Cat. No.: B10949852
M. Wt: 440.5 g/mol
InChI Key: BLEMBFGZBAAWCW-UHFFFAOYSA-N
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Description

N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA is a complex organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl bromide with 1H-pyrazole to form 1-(4-fluorobenzyl)-1H-pyrazole. This intermediate is then reacted with 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl isothiocyanate under controlled conditions to yield the final thiourea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
  • N-(4-chlorobenzyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
  • N-(4-bromobenzyl)-N’-(3-(trifluoromethyl)phenyl)thiourea

Uniqueness

N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both fluorobenzyl and trifluoromethyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H20F4N6S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]thiourea

InChI

InChI=1S/C19H20F4N6S/c1-13-9-17(19(21,22)23)27-29(13)8-2-7-24-18(30)26-16-10-25-28(12-16)11-14-3-5-15(20)6-4-14/h3-6,9-10,12H,2,7-8,11H2,1H3,(H2,24,26,30)

InChI Key

BLEMBFGZBAAWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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